molecular formula C10H11NO5 B1149779 Methyl 2-(3-methoxy-4-nitrophenyl)acetate CAS No. 162663-13-0

Methyl 2-(3-methoxy-4-nitrophenyl)acetate

Cat. No.: B1149779
CAS No.: 162663-13-0
M. Wt: 225.19804
InChI Key:
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Description

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5. It is a derivative of phenylacetate, characterized by the presence of a methoxy group and a nitro group on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Methyl 2-(3-methoxy-4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-methoxy-4-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-methoxy-4-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxy-4-nitrophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(3-methoxy-4-aminophenyl)acetate.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

    Hydrolysis: 3-methoxy-4-nitrophenylacetic acid and methanol.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxy-4-nitrophenyl)acetate depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxy-3-nitrophenyl)acetate: Similar structure but with different positioning of the methoxy and nitro groups.

    Ethyl 2-(3-methoxy-4-nitrophenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(3-methoxy-4-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

Methyl 2-(3-methoxy-4-nitrophenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-(3-methoxy-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-9-5-7(6-10(12)16-2)3-4-8(9)11(13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKMMODEJNGIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(3-methoxy-4-nitrophenyl)acetic acid (4.6 g, 21.78 mmol) and concentrated H2SO4 (2 drops) in methanol (200 mL) was heated to reflux for 3 hours. The mixture was allowed to cool to room temperature then the solvents were removed under reduced pressure. The residue was partitioned between water (100 mL) and EtOAc (100 mL), then the separated organic layer was washed with sodium bicarbonate solution (100 mL), brine (200 mL), dried (Na2SO4) and evaporated under reduced pressure to give the title compound (4.5 g, 92%) as a solid.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
92%

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